molecular formula C13H10FN3 B11878611 5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine CAS No. 650626-12-3

5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine

Cat. No.: B11878611
CAS No.: 650626-12-3
M. Wt: 227.24 g/mol
InChI Key: YBJDADCDUBPXRF-UHFFFAOYSA-N
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Description

4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of fluoroaromatic compounds It is characterized by the presence of a fluorine atom attached to a naphthalene ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of 4-fluoronaphthalene-1-carboxylic acid: This can be achieved by the halogenation of naphthalene followed by carboxylation.

    Conversion to 4-fluoronaphthalen-1-ylamine: The carboxylic acid is then converted to the corresponding amine through a series of reactions, including reduction and amination.

    Cyclization to form the imidazole ring: The final step involves the cyclization of the amine with appropriate reagents to form the imidazole ring.

Industrial Production Methods

Industrial production of 4-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with varying degrees of hydrogenation.

Scientific Research Applications

4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of a fluorinated naphthalene ring with an imidazole moiety makes it a versatile compound for various applications.

Properties

CAS No.

650626-12-3

Molecular Formula

C13H10FN3

Molecular Weight

227.24 g/mol

IUPAC Name

5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine

InChI

InChI=1S/C13H10FN3/c14-11-6-5-10(12-7-16-13(15)17-12)8-3-1-2-4-9(8)11/h1-7H,(H3,15,16,17)

InChI Key

YBJDADCDUBPXRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=C(N3)N

Origin of Product

United States

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